molecular formula C9H10N2O B13065907 N'-hydroxycinnamimidamide

N'-hydroxycinnamimidamide

Cat. No.: B13065907
M. Wt: 162.19 g/mol
InChI Key: OGHDWBUBSDXIRB-SREVYHEPSA-N
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Description

N’-hydroxycinnamimidamide is an organic compound with the molecular formula C₉H₁₀N₂O It is a derivative of cinnamamide, where the amide nitrogen is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxycinnamimidamide can be synthesized through a multi-step process. One common method involves the reaction of cinnamamide with hydroxylamine. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-hydroxycinnamimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxycinnamimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Halogenated derivatives, alkylated derivatives

Scientific Research Applications

N’-hydroxycinnamimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxycinnamimidamide involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with proteins and nucleic acids is of particular interest .

Comparison with Similar Compounds

N’-hydroxycinnamimidamide can be compared with other similar compounds, such as:

    N-hydroxycinnamamide: Similar structure but lacks the imidamide group.

    Cinnamamide: The parent compound without the hydroxyl substitution.

    Hydroxycinnamic acids: Compounds with similar hydroxyl and cinnamoyl groups but different functional groups.

Uniqueness

N’-hydroxycinnamimidamide is unique due to the presence of both hydroxyl and imidamide functional groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(Z)-N'-hydroxy-3-phenylprop-2-enimidamide

InChI

InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6-

InChI Key

OGHDWBUBSDXIRB-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=N\O)\N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NO)N

Origin of Product

United States

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